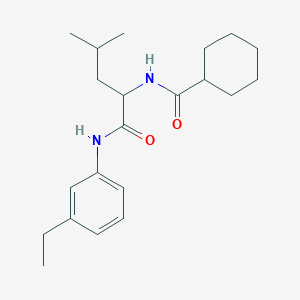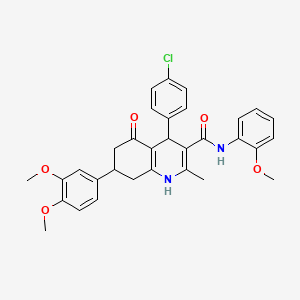![molecular formula C31H33N5O5 B11444873 3-{2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl}-N-(2-methoxybenzyl)propanamide](/img/structure/B11444873.png)
3-{2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl}-N-(2-methoxybenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-{2,4-DIOXO-1-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(2-METHOXYPHENYL)METHYL]PROPANAMIDE is a complex organic molecule that features a quinazoline core, a phenylpiperazine moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2,4-DIOXO-1-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(2-METHOXYPHENYL)METHYL]PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the phenylpiperazine and methoxyphenyl groups through various coupling reactions. Common reagents used in these steps include amines, aldehydes, and acyl chlorides, under conditions such as reflux and catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
3-{2,4-DIOXO-1-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(2-METHOXYPHENYL)METHYL]PROPANAMIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline core or the phenylpiperazine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce tetrahydroquinazoline derivatives.
Scientific Research Applications
3-{2,4-DIOXO-1-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(2-METHOXYPHENYL)METHYL]PROPANAMIDE: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2,4-DIOXO-1-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(2-METHOXYPHENYL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Cephalexin: An antibiotic used to treat infections, known for its adsorption properties on metal surfaces.
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Uniqueness
3-{2,4-DIOXO-1-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(2-METHOXYPHENYL)METHYL]PROPANAMIDE: stands out due to its unique combination of functional groups and potential applications in multiple fields. Its complex structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C31H33N5O5 |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C31H33N5O5/c1-41-27-14-8-5-9-23(27)21-32-28(37)15-16-35-30(39)25-12-6-7-13-26(25)36(31(35)40)22-29(38)34-19-17-33(18-20-34)24-10-3-2-4-11-24/h2-14H,15-22H2,1H3,(H,32,37) |
InChI Key |
AXJATQFTTFRPSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Chlorophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B11444793.png)
![N-(2,6-dimethylphenyl)-5,7-dimethyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11444799.png)
![2-[(2-chlorobenzyl)sulfanyl]-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11444804.png)
![3-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridazine](/img/structure/B11444807.png)

![3-(3,4-dimethylphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11444814.png)
![2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B11444825.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B11444839.png)
![2-Methyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-3-nitrobenzamide](/img/structure/B11444843.png)
![6-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11444846.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({1-[(3-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide](/img/structure/B11444860.png)
![2-(4-methoxyphenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11444881.png)
